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molecular formula C14H12Br2 B1330914 4,4'-Bis(bromomethyl)biphenyl CAS No. 20248-86-6

4,4'-Bis(bromomethyl)biphenyl

Cat. No. B1330914
M. Wt: 340.05 g/mol
InChI Key: HMUGRILXVBKBID-UHFFFAOYSA-N
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Patent
US05166380

Procedure details

16.97 g (49.9 mmoles) of 4,4'-bis (bromomethyl) biphenyl and 52.04 ml (299.4 mmoles) of triethyl-phosphite are placed in a 250 ml flask which has a cooler and oil heating bath. The mixture is heated to 140° C. under magnetic agitation for 5 hours. On completion the excess triethyl-phosphite is separated by distillation and the white solid residue, redissolved in 50 ml of ethanol, is evaporated to dryness under vacuum, this operation being repeated twice. The residue is dissolved in 30 ml of ethanol and poured slowly into a beaker containing water and ice. The precipitate obtained is filtered on porous septum G3, washed with iced water (1 l) and under vacuum dried in an oven at 40° C., obtaining 21.02 g of 4,4'-bis (phosphonomethyl) biphenyl acid tetra-ethyl ester with a molar yield of 92.8%.
Quantity
16.97 g
Type
reactant
Reaction Step One
Quantity
52.04 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15]Br)=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.C([O:19][P:20]([O:24]CC)[O:21]CC)C>>[P:20]([CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15][P:20]([OH:24])([OH:21])=[O:19])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1)([OH:24])([OH:21])=[O:19]

Inputs

Step One
Name
Quantity
16.97 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C1=CC=C(C=C1)CBr
Name
Quantity
52.04 mL
Type
reactant
Smiles
C(C)OP(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating bath
CUSTOM
Type
CUSTOM
Details
On completion the excess triethyl-phosphite is separated by distillation
DISSOLUTION
Type
DISSOLUTION
Details
the white solid residue, redissolved in 50 ml of ethanol
CUSTOM
Type
CUSTOM
Details
is evaporated to dryness under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 30 ml of ethanol
ADDITION
Type
ADDITION
Details
poured slowly into a beaker
ADDITION
Type
ADDITION
Details
containing water and ice
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered on porous septum G3
WASH
Type
WASH
Details
washed with iced water (1 l) and under vacuum
CUSTOM
Type
CUSTOM
Details
dried in an oven at 40° C.

Outcomes

Product
Name
Type
product
Smiles
P(=O)(O)(O)CC1=CC=C(C=C1)C1=CC=C(C=C1)CP(=O)(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 21.02 g
YIELD: PERCENTYIELD 92.8%
YIELD: CALCULATEDPERCENTYIELD 123.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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